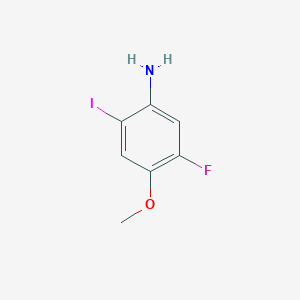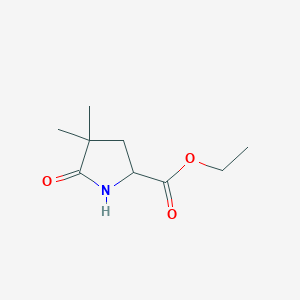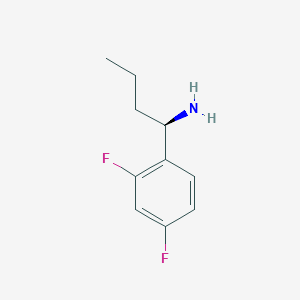
(R)-1-(2,4-difluorophenyl)butylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2,4-difluorophenyl)butylamine is an organic compound characterized by the presence of a difluorophenyl group attached to a butylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heterocycles via a radical process . This process involves the use of difluoromethylating agents under specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of ®-1-(2,4-difluorophenyl)butylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of boron-based Lewis acids, such as tris(pentafluorophenyl)borane, has been explored for efficient C–C and C–heteroatom bond formation .
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(2,4-difluorophenyl)butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and other derivatives, depending on the specific reaction pathway and conditions used.
Wissenschaftliche Forschungsanwendungen
®-1-(2,4-difluorophenyl)butylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-1-(2,4-difluorophenyl)butylamine involves its interaction with specific molecular targets and pathways. The difluorophenyl group can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
®-1-(2,4-difluorophenyl)butylamine is unique due to its specific structural features, such as the presence of the difluorophenyl group and the butylamine chain. These features confer distinct chemical properties and reactivity patterns, making it valuable for various applications.
Eigenschaften
Molekularformel |
C10H13F2N |
|---|---|
Molekulargewicht |
185.21 g/mol |
IUPAC-Name |
(1R)-1-(2,4-difluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13F2N/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h4-6,10H,2-3,13H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
UYWOZTJRNLKMSP-SNVBAGLBSA-N |
Isomerische SMILES |
CCC[C@H](C1=C(C=C(C=C1)F)F)N |
Kanonische SMILES |
CCCC(C1=C(C=C(C=C1)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


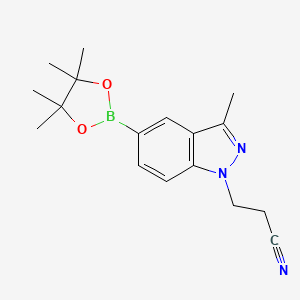
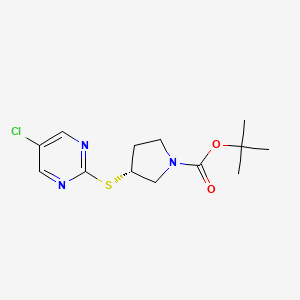
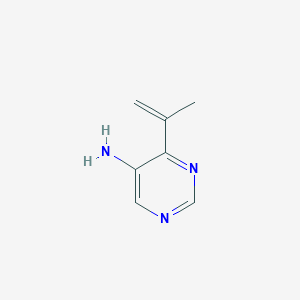
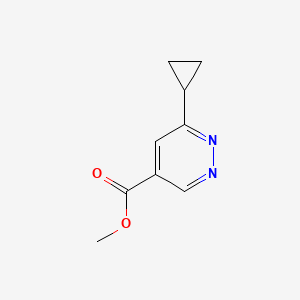

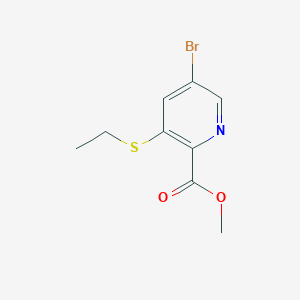
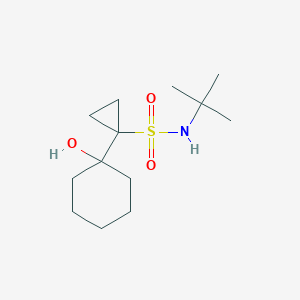
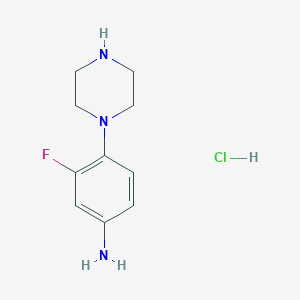
![Methyl 4-cyclobutyl-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13980106.png)
![Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-amino-,ethyl ester](/img/structure/B13980107.png)

